molecular formula C8H6Cl2O4S B1452412 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid CAS No. 1423024-38-7

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid

Cat. No.: B1452412
CAS No.: 1423024-38-7
M. Wt: 269.1 g/mol
InChI Key: LNXKUHAQOFLUPW-UHFFFAOYSA-N
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Description

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, featuring both chloro and chlorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the chlorosulfonation of 4-chloro-5-methylbenzoic acid. The reaction is carried out by treating 4-chloro-5-methylbenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C8H7ClO2+ClSO3HC8H6Cl2O4S+H2O\text{C8H7ClO2} + \text{ClSO3H} \rightarrow \text{C8H6Cl2O4S} + \text{H2O} C8H7ClO2+ClSO3H→C8H6Cl2O4S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature and concentration, are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of sulfonamides or sulfonyl chlorides.

    Reduction: Formation of 4-chloro-3-(methylsulfonyl)-5-methylbenzoic acid.

    Oxidation: Formation of 4-chloro-3-(chlorosulfonyl)-5-methylbenzenesulfonic acid.

Scientific Research Applications

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Employed in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid involves its interaction with nucleophiles due to the presence of electrophilic chloro and chlorosulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid
  • 4-Chloro-3-(methylsulfonyl)benzoic acid
  • 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Uniqueness

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups on the same aromatic ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its methyl group also influences its chemical behavior and applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-chlorosulfonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKUHAQOFLUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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